2-Hydroxy-4,5-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-4,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4,5-dimethylbenzaldehyde consists of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms . The molecular weight is 150.17 .Physical And Chemical Properties Analysis
2-Hydroxy-4,5-dimethylbenzaldehyde is a solid at room temperature . It has a molecular weight of 150.17 . The melting point is between 67-70°C .Scientific Research Applications
Feedstock Material for Pharmaceutical and Perfume Industries
Substituted hydroxybenzaldehydes, including 2-Hydroxy-4,5-dimethylbenzaldehyde, serve as important feedstock materials in the pharmaceutical and perfume industries. They are mainly produced through the selective oxidation of aromatic methyl groups, a process that is often challenging and typically results in the formation of carboxylic acid derivatives. However, innovations in catalytic oxidation, such as the use of copper-containing enzymes like vanillyl alcohol oxidase or laccase, have shown promise in selectively producing the aromatic aldehyde functional group from a methyl group, thus enhancing the production process of these valuable intermediates for drug preparation and other applications (Boldron et al., 2005).
Biocatalysis in Multistep Oxidation
The compound has been explored in the context of biocatalysis, specifically in the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. Using a two-liquid phase concept, whole cell biocatalytic systems have been developed, demonstrating the compound’s relevance in complex kinetic multistep reactions. This approach, utilizing recombinant Escherichia coli cells for the expression of specific genes, has proven effective in selectively producing 3,4-dimethylbenzaldehyde, showcasing the potential of 2-Hydroxy-4,5-dimethylbenzaldehyde in facilitating and optimizing biotransformation processes (Bühler et al., 2003).
Synthesis of 2,4-Dimethylbenzaldehyde
The synthesis of 2,4-dimethylbenzaldehyde from m-xylene and CO, under specific catalytic conditions, highlights the compound's significance in chemical synthesis. The process involves the catalysis of powdery and anhydrous AlCl3, showcasing an optimized reaction that yields high-quality 2,4-dimethylbenzaldehyde. This application underlines the potential of 2-Hydroxy-4,5-dimethylbenzaldehyde in industrial chemical synthesis, offering a pathway to high-yield production of valuable chemical compounds (Wu Yu-long, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-4,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFKERWVXUISSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428273 | |
Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,5-dimethylbenzaldehyde | |
CAS RN |
1666-03-1 | |
Record name | 2-Hydroxy-4,5-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1666-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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